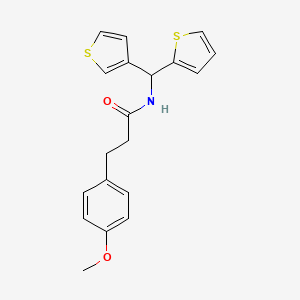

3-(4-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide

Description

3-(4-Methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide (CAS: 2034419-44-6) is a propanamide derivative featuring a 4-methoxyphenyl group and a bis-thiophene-containing amide substituent. Its molecular formula is C19H19NO3S3, with a molecular weight of 405.6 g/mol (). The compound’s structure includes a unique N-(thiophen-2-yl(thiophen-3-yl)methyl) moiety, which distinguishes it from other propanamide analogs.

Properties

IUPAC Name |

3-(4-methoxyphenyl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2S2/c1-22-16-7-4-14(5-8-16)6-9-18(21)20-19(15-10-12-23-13-15)17-3-2-11-24-17/h2-5,7-8,10-13,19H,6,9H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWNBBZOGIBCKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NC(C2=CSC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is the reaction of 4-methoxybenzaldehyde with thiophene derivatives under specific conditions to form the intermediate compounds, which are then further reacted to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and reaction times to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The target compound’s bis-thiophene group confers distinct electronic and steric properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Physical Properties Comparison

Key Observations :

- Bis-thiophene vs.

- Methoxy vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound may improve solubility compared to electron-withdrawing groups like trifluoromethyl () or methylsulfonyl ().

- Molecular Weight : The target compound (405.6 g/mol) is lighter than analogs with bulky substituents (e.g., 5f at 438.5 g/mol), suggesting better bioavailability ().

Key Observations :

- High-yield syntheses (e.g., 72% for (S)-9e) often involve optimized coupling steps, whereas the target compound’s synthesis may require similar strategies ().

- Low yields in benzothiadiazolyl analogs (3–10%) highlight challenges with steric hindrance or reactive intermediates ().

Agonist Activity and Selectivity:

- FPR2 Agonists: Analogs like (S)-9a (lead compound in ) show selectivity for FPR2 over FPR1, with EC50 values in the nanomolar range. The bis-thiophene group in the target compound may similarly enhance FPR2 binding due to hydrophobic interactions ().

- Anti-Inflammatory Potential: Compounds with methoxyphenyl groups (e.g., 4, 6, 7 in ) exhibit anti-inflammatory activity (IC50 < 17.21 μM).

Metabolic Stability:

- Analogs in demonstrated improved metabolic stability when bulky substituents (e.g., cyclohexylmethyl) were introduced. The target compound’s bis-thiophene group may confer similar stability by reducing oxidative metabolism ().

Biological Activity

3-(4-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide, with a CAS number of 2034514-25-3, is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 357.5 g/mol. Its structure features a methoxy-substituted phenyl ring and two thiophene rings, which contribute to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| CAS Number | 2034514-25-3 |

| Molecular Formula | C₁₉H₁₉NO₂S₂ |

| Molecular Weight | 357.5 g/mol |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within cells. The presence of the thiophene rings enhances the compound's ability to interact with protein targets by facilitating π–π stacking and hydrophobic interactions.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Receptor Modulation : It might interact with cell surface receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

- Antioxidant Activity : The methoxy group can contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

Biological Activity Studies

Recent studies have evaluated the efficacy of this compound against various cancer cell lines and other biological models.

Case Study Overview

-

Cytotoxicity Against Cancer Cell Lines : Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines, including:

- MCF-7 (Breast Cancer) : IC₅₀ values indicate moderate potency.

- HCT116 (Colorectal Cancer) : Demonstrated comparable efficacy to established chemotherapeutics.

Cell Line IC₅₀ (µM) MCF-7 10.5 HCT116 12.3 A549 (Lung Cancer) 15.0 - Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells via activation of caspase pathways, particularly caspase-3 and -7, which are critical mediators of programmed cell death.

Comparative Analysis with Similar Compounds

The biological activity of this compound was compared with structurally similar compounds to evaluate its relative potency.

| Compound Name | IC₅₀ (µM) |

|---|---|

| This compound | 10.5 |

| Doxorubicin | 0.5 |

| Cisplatin | 1.0 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(4-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide?

- Methodology : The synthesis typically involves multi-step organic reactions, starting with the coupling of a methoxyphenylpropanamide core with thiophene derivatives. Key steps include:

- Amide formation : Reacting 3-(4-methoxyphenyl)propanoic acid with a thiophene-containing amine via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

- Alkylation : Introducing the bis-thiophene methyl group using nucleophilic substitution or Grignard reactions .

- Purification : Column chromatography and recrystallization to isolate the product, monitored by TLC and NMR .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodology : Use spectroscopic and crystallographic techniques:

- NMR spectroscopy (1H, 13C) to verify functional groups (e.g., methoxy, thiophene, amide) and stereochemistry .

- Mass spectrometry (MS) for molecular weight validation .

- X-ray diffraction (XRD) to resolve 3D conformation, particularly for the thiophene-methylamide core .

Advanced Research Questions

Q. How can computational modeling optimize the compound's bioactivity against specific biological targets?

- Methodology :

- Molecular docking : Simulate interactions with enzymes/receptors (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger. Focus on hydrogen bonding with the methoxyphenyl group and hydrophobic interactions with thiophene rings .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox potential or stability .

- MD simulations : Evaluate conformational flexibility in aqueous or lipid environments .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodology :

- Dose-response validation : Repeat assays (e.g., enzyme inhibition, cytotoxicity) with standardized protocols to rule out variability .

- Metabolic stability testing : Use liver microsomes or hepatocytes to assess if metabolite interference affects activity .

- Target engagement studies : Employ SPR or ITC to measure direct binding affinities, distinguishing false positives from true interactions .

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodology :

- DoE (Design of Experiments) : Systematically vary temperature, solvent (e.g., DMF vs. THF), and catalyst load to identify optimal conditions .

- In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and minimize side reactions .

- Alternative coupling reagents : Compare Boc- vs. Fmoc-protected amines to enhance amidation efficiency .

Data Analysis & Mechanistic Questions

Q. What analytical techniques quantify the compound's stability under physiological conditions?

- Methodology :

- HPLC-UV/MS : Monitor degradation products in simulated gastric fluid (pH 2) or plasma .

- Stress testing : Expose the compound to heat, light, or oxidizing agents (e.g., H2O2) to identify labile groups (e.g., methoxy or thiophene) .

Q. How does the bis-thiophene moiety influence the compound's pharmacokinetic properties?

- Methodology :

- LogP measurements : Determine lipophilicity via shake-flask or chromatographic methods (e.g., HPLC log k) .

- Permeability assays : Use Caco-2 cells or PAMPA to assess intestinal absorption potential .

- CYP450 inhibition screening : Identify metabolic interactions using recombinant enzymes .

Biological Evaluation Questions

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

- Methodology :

- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .

- Biofilm disruption assays : Use crystal violet staining or confocal microscopy to quantify efficacy against bacterial biofilms .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.